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Introduction
The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as cholecystokinin

octapeptide (sulfated CCK-8), is the smallest C-terminal fragment of the hormone

cholecystokinin that retains full biological activity. As a pleiotropic signaling molecule, CCK-8

functions as both a key gastrointestinal hormone and a prominent neurotransmitter in the

central nervous system. Its diverse physiological roles, mediated through two distinct G protein-

coupled receptors, CCK1R and CCK2R, have positioned it as a significant target for

therapeutic intervention in a range of disorders, including digestive diseases, obesity, and

neurological conditions. This technical guide provides an in-depth overview of the core

biological functions of CCK-8, supported by quantitative data, detailed experimental

methodologies, and visual representations of its signaling pathways.

Core Biological Functions
CCK-8 plays a crucial role in regulating a variety of physiological processes. In the

gastrointestinal system, it is a primary regulator of pancreatic enzyme secretion and gallbladder

contraction, essential for the digestion of fats and proteins. Furthermore, CCK-8 is a potent

satiety signal, acting on vagal afferent neurons to reduce food intake and meal size. In the
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central nervous system, CCK-8 functions as a neurotransmitter, modulating anxiety, memory,

and dopamine signaling.

Quantitative Data: Receptor Binding and Potency
The biological effects of CCK-8 are initiated by its binding to two distinct receptor subtypes,

CCK1R and CCK2R, which exhibit different affinities for CCK-8 and its analogs. The

quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) are summarized

in the tables below.

Ligand Receptor Species
Tissue/Cell
Line

Binding
Affinity (Ki)

Reference

Sulfated

CCK-8
CCK1R Human

Transfected

HEK-293

cells

~0.6-1 nM [1]

Sulfated

CCK-8
CCK2R Human

Transfected

HEK-293

cells

~0.3-1 nM [1]

Desulfated

CCK-8
CCK1R Human

Transfected

HEK-293

cells

~300-500 nM [1]

Desulfated

CCK-8
CCK2R Human

Transfected

HEK-293

cells

~0.3-1 nM [1]

Gastrin-17 CCK1R Human

Transfected

HEK-293

cells

>1000 nM [1]

Gastrin-17 CCK2R Human

Transfected

HEK-293

cells

~0.3-1 nM

Table 1: Binding Affinities of CCK-8 and Related Peptides to CCK Receptors.
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Assay Agonist Receptor Parameter Value Reference

Pancreatic

Amylase

Secretion

Sulfated

CCK-8
CCK1R EC50 ~10-100 pM

Smooth

Muscle

Contraction

(Gallbladder)

Sulfated

CCK-8
CCK1R EC50 ~1 nM

Gastric Acid

Secretion

Sulfated

CCK-8
CCK2R EC50 ~10 nM

Pancreatic

Protein

Secretion (in

vivo)

Sulfated

CCK-8
CCK1R ED50

4

pmol/kg/min

Table 2: Potency of CCK-8 in Various Biological Assays.

Signaling Pathways
Upon binding of CCK-8, the CCK1 and CCK2 receptors activate distinct intracellular signaling

cascades.

CCK1 Receptor Signaling
The CCK1 receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the

stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway

involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and

activation of protein kinase A (PKA).
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Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling
The CCK2 receptor is primarily coupled to Gq proteins, activating the PLC/IP3/DAG pathway

similar to the CCK1 receptor. Additionally, CCK2R activation can lead to the stimulation of the

Src and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell

proliferation and differentiation.
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Caption: CCK2 Receptor Signaling Pathways.

Experimental Protocols
Detailed methodologies for key experiments cited in the study of CCK-8's biological functions

are outlined below.

Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.

Start: Prepare cell membranes
expressing CCK receptors

Incubate membranes with
radiolabeled CCK-8 ([¹²⁵I]CCK-8)

and varying concentrations of
unlabeled CCK-8

Separate bound and free
radioligand by filtration

Quantify radioactivity of
bound radioligand using a

gamma counter

Analyze data to determine
IC50 and calculate Ki End: Determine binding affinity

Click to download full resolution via product page

Caption: Radioligand Receptor Binding Assay Workflow.
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Methodology:

Membrane Preparation: Homogenize tissues or cells expressing CCK receptors (e.g.,

pancreas, brain, or transfected cell lines) in a suitable buffer and prepare a crude membrane

fraction by differential centrifugation.

Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled CCK-8

(e.g., [¹²⁵I]Bolton-Hunter CCK-8) and a range of concentrations of unlabeled CCK-8 in a

binding buffer.

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to

separate receptor-bound from free radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled

ligand concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits

50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the

Cheng-Prusoff equation.

In Vitro Pancreatic Acini Amylase Secretion Assay
This assay measures the potency and efficacy of CCK-8 in stimulating digestive enzyme

secretion from pancreatic acinar cells.

Methodology:

Acinar Cell Isolation: Isolate pancreatic acini from rats or mice by collagenase digestion of

the pancreas.

Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution.

Stimulation: Incubate the acini with various concentrations of CCK-8 for a defined period

(e.g., 30 minutes) at 37°C.

Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
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Amylase Measurement: Measure the amylase activity in the supernatant and in the cell

lysate (total amylase) using a commercially available amylase assay kit.

Data Analysis: Express amylase release as a percentage of the total cellular amylase

content. Plot the percentage of amylase release against the logarithm of the CCK-8

concentration to determine the EC50 and Emax.

In Vitro Gastrointestinal Smooth Muscle Contractility
Assay
This assay assesses the effect of CCK-8 on the contraction of smooth muscle from the

gastrointestinal tract, such as the gallbladder or ileum.

Start: Isolate smooth muscle strips
(e.g., gallbladder, ileum)

Mount muscle strips in an
organ bath containing

physiological salt solution

Equilibrate strips under a
resting tension

Add cumulative concentrations
of CCK-8 to the organ bath

Record isometric contractions
using a force transducer

Analyze concentration-response
curve to determine EC50 and Emax End: Quantify contractile response

Click to download full resolution via product page

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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